4-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
4-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C8H10N2O It is a member of the pyrazole family, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with an appropriate aldehyde under acidic or basic conditions to form the pyrazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 4-cyclopropyl-1-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
4-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-5-carbaldehyde
- 5-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
Uniqueness
4-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.
Biological Activity
4-Cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique pyrazole ring structure, which is known for conferring various biological properties. The presence of the cyclopropyl group and the aldehyde functionality enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar pyrazole derivatives have been shown to inhibit enzymes such as lactate dehydrogenase (LDH), which plays a crucial role in cancer metabolism. This inhibition can lead to reduced lactate production and hinder glycolysis in cancer cells, making it a potential candidate for anticancer therapy .
- Anti-inflammatory Effects : Pyrazole compounds have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. This suggests that this compound may also exhibit similar effects, potentially useful in treating inflammatory diseases .
- Antimicrobial Activity : Research indicates that pyrazole derivatives possess antimicrobial properties, acting against various bacterial strains. The structural features of this compound could enhance its efficacy against pathogens .
Biological Activity Overview
Activity Type | Mechanism/Target | Reference |
---|---|---|
Anticancer | Inhibition of LDH | |
Anti-inflammatory | Inhibition of COX enzymes | |
Antimicrobial | Targeting bacterial cell walls |
Case Study 1: Anticancer Potential
A study focused on a series of pyrazole-based inhibitors reported that compounds similar to this compound exhibited low nanomolar inhibition against LDHA and LDHB. These findings highlight the potential for this compound in targeting cancer metabolism effectively .
Case Study 2: Anti-inflammatory Activity
Research on related pyrazole derivatives showed significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs. This suggests that this compound could be developed as an anti-inflammatory agent .
Case Study 3: Antimicrobial Efficacy
In vitro studies demonstrated that certain pyrazole derivatives exhibited promising activity against bacterial strains such as E. coli and S. aureus. The presence of specific functional groups was critical for enhancing antimicrobial activity, indicating that modifications to the structure of this compound could further improve its efficacy .
Properties
IUPAC Name |
4-cyclopropyl-2-methylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-8(5-11)7(4-9-10)6-2-3-6/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUFEJAIBINKSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CC2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785214-52-9 |
Source
|
Record name | 4-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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